2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide
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Overview
Description
2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butan-2-ylamino Group:
Formation of the Final Compound: The final step involves coupling the intermediate with 4-[5-[[2-(butan-2-ylamino)-1-oxoethyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: May serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The butan-2-ylamino groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Butan-2-ylamino)-4-methylpentan-1-ol
- 4-(butan-2-ylamino)cyclohexan-1-ol
- [4-(butan-2-ylamino)pentyl]diethylamine
Uniqueness
Compared to similar compounds, 2-(sec-Butylamino)-N-(4-(5-(2-(sec-butylamino)acetamido)benzo[d]oxazol-2-yl)phenyl)acetamide stands out due to its complex structure, which includes both a benzoxazole ring and multiple butan-2-ylamino groups. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H33N5O3 |
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Molecular Weight |
451.6 g/mol |
IUPAC Name |
2-(butan-2-ylamino)-N-[4-[5-[[2-(butan-2-ylamino)acetyl]amino]-1,3-benzoxazol-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C25H33N5O3/c1-5-16(3)26-14-23(31)28-19-9-7-18(8-10-19)25-30-21-13-20(11-12-22(21)33-25)29-24(32)15-27-17(4)6-2/h7-13,16-17,26-27H,5-6,14-15H2,1-4H3,(H,28,31)(H,29,32) |
InChI Key |
QUJPHEWRQFVCKY-UHFFFAOYSA-N |
SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CNC(C)CC |
Canonical SMILES |
CCC(C)NCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CNC(C)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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